N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide
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Overview
Description
N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a diazenyl group, a sulfonyl group, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-phenylbutane-2,3-dione with diazotized sulfanilic acid, followed by the introduction of an acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
Scientific Research Applications
N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide: Known for its unique combination of functional groups.
N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}methanamide: Contains a methanamide group, offering different reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89010-64-0 |
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Molecular Formula |
C18H17N3O5S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-[(1,3-dioxo-1-phenylbutan-2-yl)diazenyl]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C18H17N3O5S/c1-12(22)17(18(24)14-8-4-3-5-9-14)20-19-15-10-6-7-11-16(15)27(25,26)21-13(2)23/h3-11,17H,1-2H3,(H,21,23) |
InChI Key |
RCUFKSSHVFDZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
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